6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lomibuvir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against HCV polymerase. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of Lomibuvir typically involves large-scale synthesis using optimized synthetic routes. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of Lomibuvir .
Chemical Reactions Analysis
Types of Reactions
Lomibuvir undergoes various chemical reactions, including:
Oxidation: Lomibuvir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within Lomibuvir.
Substitution: Lomibuvir can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in the reactions involving Lomibuvir include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Lomibuvir with modified functional groups. These derivatives are often studied to evaluate their biological activity and potential as antiviral agents .
Scientific Research Applications
Lomibuvir has a wide range of scientific research applications:
Chemistry: Lomibuvir is used as a model compound to study the inhibition of RNA-dependent RNA polymerases and to develop new antiviral agents.
Biology: In biological research, Lomibuvir is used to investigate the replication mechanisms of HCV and to study the effects of polymerase inhibition on viral replication.
Medicine: Lomibuvir is being explored as a therapeutic agent for the treatment of HCV infections. Clinical trials have shown its potential to reduce viral load in patients with HCV.
Industry: In the pharmaceutical industry, Lomibuvir serves as a lead compound for the development of new antiviral drugs targeting HCV
Mechanism of Action
Lomibuvir exerts its antiviral effects by selectively inhibiting the HCV NS5B polymerase. It binds to the thumb II allosteric pocket of the polymerase, preventing the elongation of viral RNA. This inhibition disrupts the replication cycle of HCV, leading to a reduction in viral load. The molecular targets of Lomibuvir include the active site of the NS5B polymerase and specific amino acid residues within the thumb II pocket .
Comparison with Similar Compounds
Similar Compounds
Dasabuvir: Another non-nucleoside inhibitor of HCV NS5B polymerase, targeting a different allosteric site.
Beclabuvir: Similar to Lomibuvir, it inhibits the NS5B polymerase but binds to a different pocket.
Filibuvir: Another non-nucleoside inhibitor with a distinct binding site on the NS5B polymerase.
Uniqueness of Lomibuvir
Lomibuvir is unique due to its high selectivity and potency against HCV NS5B polymerase. Its ability to bind specifically to the thumb II allosteric pocket distinguishes it from other inhibitors that target different sites on the polymerase. This unique binding mode contributes to its effectiveness in inhibiting viral replication and its potential as a therapeutic agent .
Properties
CAS No. |
107451-99-0 |
---|---|
Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-[(2,3-diphenyl-3,4-dihydropyrazol-5-yl)methyl]-4,4-dimethylpiperidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-23(2)15-19(24-22(27)16-23)13-18-14-21(17-9-5-3-6-10-17)26(25-18)20-11-7-4-8-12-20/h3-12,19,21H,13-16H2,1-2H3,(H,24,27) |
InChI Key |
BCLGUYVPBNKJSC-UHFFFAOYSA-N |
SMILES |
CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonyms |
6-[(1,5-diphenyl-4,5-dihydropyrazol-3-yl)methyl]-4,4-dimethyl-piperidi n-2-one |
Origin of Product |
United States |
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